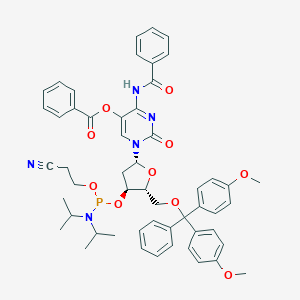

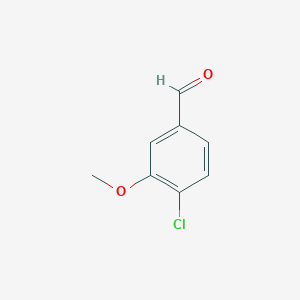

![molecular formula C18H27O8P B170720 dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate CAS No. 117251-95-3](/img/structure/B170720.png)

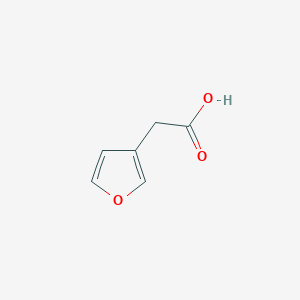

dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl ((3aR,4R,6R,6aR)-6-(benzyloxymethyl)-4-hydroxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methylphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C18H27O8P and its molecular weight is 402.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Research has been conducted on bisphosphonates, including compounds synthesized through a process involving dimethyl hydroxy(substitutedphenyl)methyl-phosphonates, showing higher antimicrobial activity than standards. This highlights the potential of such compounds in the development of new antimicrobial agents (M. V. Reddy et al., 2009).

Reaction with Amines

- The reaction of dimethyl phosphonate analogs with various amines has been investigated, leading to novel classes of cyclic phosphonic analogs. These studies contribute to the understanding of chemical reactions involving phosphonate compounds and their potential applications in synthesizing new materials (Budzisz Elż & Pastuszko Slawomir, 1999).

Stereochemistry and Ring Opening Reactions

- Research into the stereochemistry and ring opening reactions of diastereomeric dimethyl phosphonates has provided insights into the relative configurations and the axial preference of substituents. These studies are crucial for designing synthetic strategies for phosphonate-based compounds (A. Wróblewski, 1986).

Nematicidal and Antifungal Properties

- New series of hybrid heterocyclic compounds synthesized from chalcone derivatives of phosphonate analogs have been evaluated for nematicidal activity against specific nematodes and antifungal activity against several fungi. These findings indicate the potential of phosphonate analogs in agricultural and pharmaceutical applications (A. Srinivas et al., 2017).

Synthesis Methodologies

- Various studies have focused on the synthesis of phosphonate analogs, exploring efficient methodologies and reactions to create compounds with potential biological and chemical applications. These include investigations into the reaction conditions, catalysts, and substrates to optimize the synthesis processes (Yu. N. Oludina et al., 2014).

Properties

IUPAC Name |

(3aR,4R,6R,6aR)-4-(dimethoxyphosphorylmethyl)-2,2-dimethyl-6-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27O8P/c1-17(2)25-15-14(11-23-10-13-8-6-5-7-9-13)24-18(19,16(15)26-17)12-27(20,21-3)22-4/h5-9,14-16,19H,10-12H2,1-4H3/t14-,15-,16-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCOORHTPDAADF-KONPQCLYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)(CP(=O)(OC)OC)O)COCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](O[C@]([C@@H]2O1)(CP(=O)(OC)OC)O)COCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

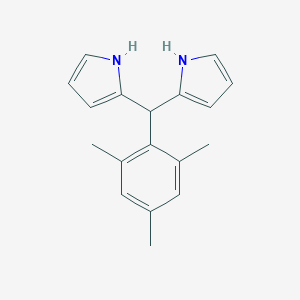

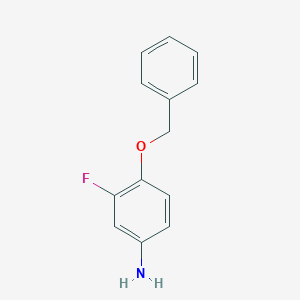

![4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B170657.png)

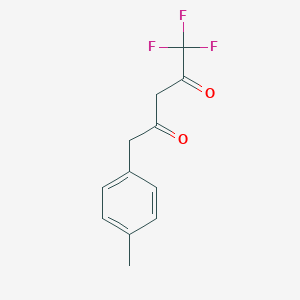

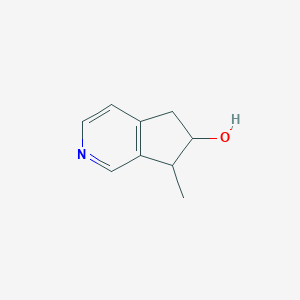

![9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B170659.png)

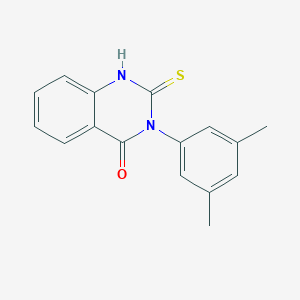

![[4-(Methylthio)phenoxy]acetic acid](/img/structure/B170679.png)